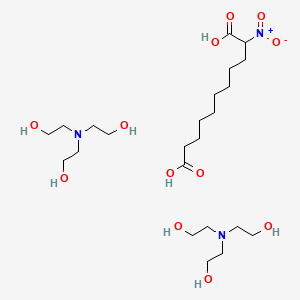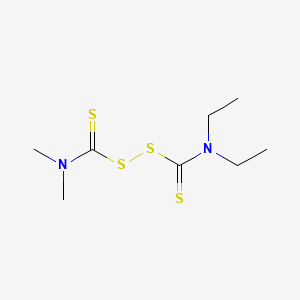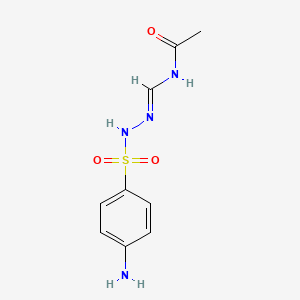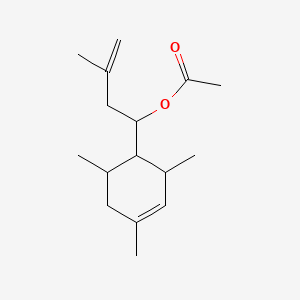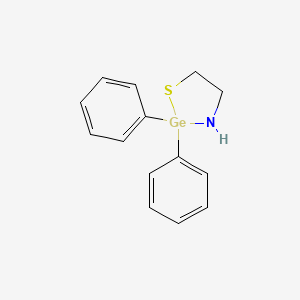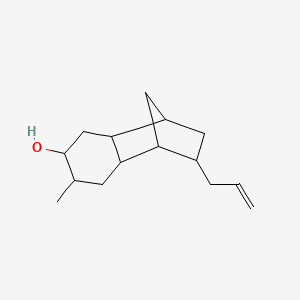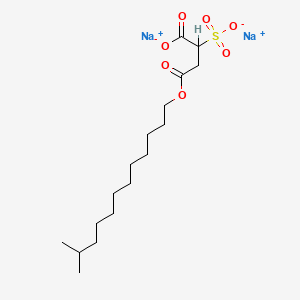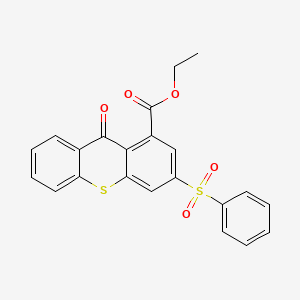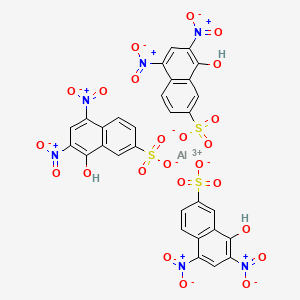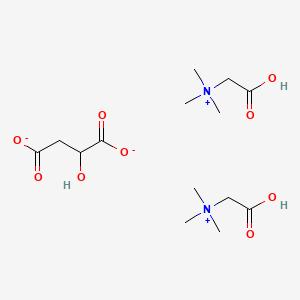
Bis((carboxymethyl)trimethylammonium) (1)-malate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis((carboxymethyl)trimethylammonium) (1)-malate is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of carboxymethyl and trimethylammonium groups attached to a malate backbone, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis((carboxymethyl)trimethylammonium) (1)-malate typically involves the reaction of trimethylamine with a carboxymethylating agent, followed by the introduction of the malate moiety. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the desired product. For instance, the reaction may be carried out at elevated temperatures with a catalyst to facilitate the formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
Bis((carboxymethyl)trimethylammonium) (1)-malate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The carboxymethyl and trimethylammonium groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Bis((carboxymethyl)trimethylammonium) (1)-malate has found applications in various scientific research fields, including:
Chemistry: The compound is used as a reagent in organic synthesis and catalysis, where its unique structure can facilitate specific chemical transformations.
Biology: In biological research, this compound is employed in studies involving enzyme activity and protein interactions.
Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs and treatments.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of Bis((carboxymethyl)trimethylammonium) (1)-malate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which underlie its various effects and applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Bis((carboxymethyl)trimethylammonium) (1)-malate include:
1,3-Bis(carboxymethyl)imidazolium chloride: Known for its catalytic properties in organic synthesis.
Bis(trifluoromethanesulfonyl)imide: Used in ionic liquids and lithium-ion batteries.
Bis(benzimidazole) complexes: Studied for their biological properties and potential therapeutic applications.
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of carboxymethyl and trimethylammonium groups attached to a malate backbone
Properties
CAS No. |
93778-41-7 |
|---|---|
Molecular Formula |
C14H28N2O9 |
Molecular Weight |
368.38 g/mol |
IUPAC Name |
carboxymethyl(trimethyl)azanium;2-hydroxybutanedioate |
InChI |
InChI=1S/2C5H11NO2.C4H6O5/c2*1-6(2,3)4-5(7)8;5-2(4(8)9)1-3(6)7/h2*4H2,1-3H3;2,5H,1H2,(H,6,7)(H,8,9) |
InChI Key |
KQPNZKNLRUIXBZ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC(=O)O.C[N+](C)(C)CC(=O)O.C(C(C(=O)[O-])O)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



